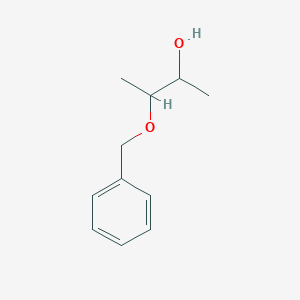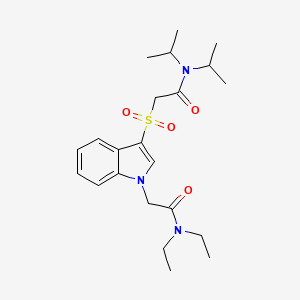
2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C22H33N3O4S and its molecular weight is 435.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Indolylarylsulfones and HIV Research
Indolylarylsulfones, including compounds with structural similarities to the one you're inquiring about, have been highlighted for their potent activity as human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. This class of compounds, exemplified by L-737,126, has been subject to structure-activity relationship (SAR) studies aiming to enhance their profile for AIDS treatment in combination with other antiretroviral agents (Famiglini & Silvestri, 2018).
Sulfonamides in Clinical Use
Sulfonamides, a class to which the compound partially belongs, have been utilized in a variety of clinically used drugs, such as diuretics and carbonic anhydrase inhibitors. Their recent applications include roles in novel drugs like apricoxib and pazopanib, showcasing their utility across a spectrum of diseases including cancer and glaucoma (Carta, Scozzafava, & Supuran, 2012).
N-sulfonylamino Azinones and Their Biological Importance
The significance of N-sulfonylamino azinones has been explored, revealing their considerable biological activities. These include diuretic, antihypertensive, anti-inflammatory, and anticancer properties, underscoring the versatile therapeutic potential of sulfonamide-based heterocycles (Elgemeie, Azzam, & Elsayed, 2019).
Sulfonylurea-Based Drugs
While not directly related to the compound , research on sulfonylurea-based drugs offers insight into the broader applications of sulfonyl derivatives in treating type 2 diabetes mellitus. Sulfonylureas, such as glibenclamide, have shown efficacy in reducing adverse neuroinflammation and improving outcomes following central nervous system (CNS) injury, pointing to the anti-inflammatory potential of sulfonyl-containing compounds (Zhang et al., 2017).
Mechanism of Action
Target of Action
The compound, also known as 2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfonyl)-N,N-bis(propan-2-yl)acetamide, is a sulfonamide derivative . Sulfonamides are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides and thus DNA . This makes DHFR a crucial target in antimicrobial and antitumor activities .
Mode of Action
Sulfonamides, including our compound of interest, act as competitive inhibitors of the enzyme DHFR . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the active site of the enzyme. This prevents the formation of folic acid, a vital component for bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate synthesis pathway . By inhibiting DHFR, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, a co-factor required for the synthesis of nucleotides. This leads to a decrease in DNA synthesis and cell replication, particularly in rapidly dividing cells such as bacteria and cancer cells .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally and widely distributed throughout the body . They are primarily excreted by the kidneys, and their elimination can be affected by urinary pH .
Result of Action
The inhibition of DHFR leads to a decrease in bacterial or tumor cell replication, resulting in a reduction of infection or tumor size . .
Properties
IUPAC Name |
2-[3-[2-[di(propan-2-yl)amino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4S/c1-7-23(8-2)21(26)14-24-13-20(18-11-9-10-12-19(18)24)30(28,29)15-22(27)25(16(3)4)17(5)6/h9-13,16-17H,7-8,14-15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGFCQLYXAMPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-3-ylthiophen-2-yl)ethanol](/img/structure/B2506528.png)
![3-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2506529.png)
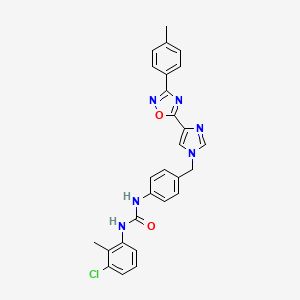
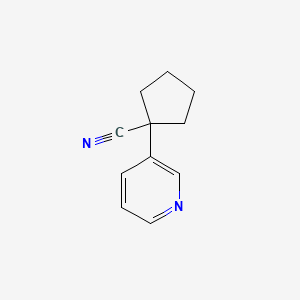
![4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2506535.png)
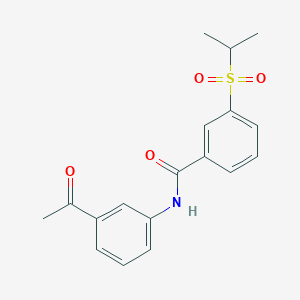
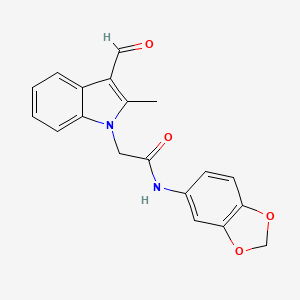
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2506543.png)
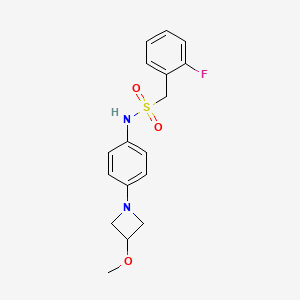
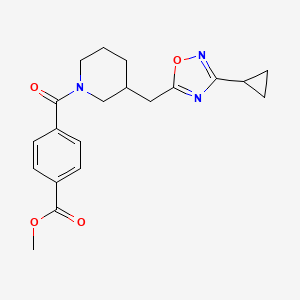
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2506548.png)
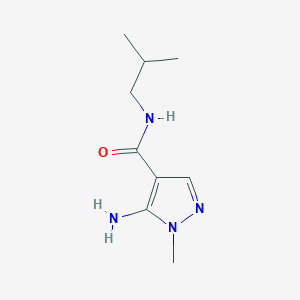
![4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2506550.png)
